Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C21H21F3N2O2 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 1243328-71-3) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21F3N2O2
- Molecular Weight : 390.40 g/mol
- Purity : Typically >95% in commercial preparations
- Storage Conditions : Sealed in dry conditions at 2-8°C
1. Antidepressant Effects
Research indicates that compounds within the spiro[indoline-3,4'-piperidine] class, including this compound, exhibit antidepressant properties. In animal models, these compounds have demonstrated the ability to potentiate serotonin activity, evidenced by a significant reduction in depressive behaviors at doses ranging from 0.1 to 50 mg/kg body weight .
2. Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored through various studies. For instance, its efficacy was assessed via the supramaximal electroshock test, where it provided significant protection against induced seizures at a dose of 17.3 mg/kg . This suggests a mechanism that may involve modulation of neurotransmitter systems.
3. Neuroprotective Properties
This compound has been associated with neuroprotective effects in models of neurodegenerative diseases. It appears to inhibit oxidative stress and reduce neuronal apoptosis, making it a candidate for further investigation in conditions like Alzheimer's and Parkinson's diseases .
4. Anti-inflammatory Activity
Preliminary studies indicate that this compound may exert anti-inflammatory effects by inhibiting key inflammatory pathways. It has shown promise in reducing cytokine production and modulating immune responses, which could be beneficial in treating chronic inflammatory conditions .
Case Study Analysis
A series of case studies have been conducted to evaluate the therapeutic potential of this compound:
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Enhances serotonin signaling pathways, contributing to its antidepressant effects.
- Ion Channel Interaction : Potential modulation of ion channels involved in neuronal excitability may underlie its anticonvulsant properties.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS) contributes to neuroprotection.
- Cytokine Modulation : Inhibition of inflammatory cytokine production suggests a pathway for its anti-inflammatory effects.
Properties
IUPAC Name |
benzyl 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-6-7-18-17(12-16)20(14-25-18)8-10-26(11-9-20)19(27)28-13-15-4-2-1-3-5-15/h1-7,12,25H,8-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSJIMGELGYKPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)C(F)(F)F)C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.